molecular formula C26H24N4O4 B14963422 4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B14963422
M. Wt: 456.5 g/mol
InChI Key: IDWVMYQFGGJSGQ-UHFFFAOYSA-N
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Description

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves several steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Condensation Reactions: Initial steps often involve the condensation of aromatic aldehydes with amines to form Schiff bases.

    Cyclization Reactions: These intermediates undergo cyclization reactions to form the pyrimido[1,2-a]benzimidazole core.

    Functional Group Modifications:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes several types of chemical reactions:

    Oxidation: The hydroxy and methoxy groups can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, often using reagents like sodium borohydride or hydrogen gas.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and methoxy groups play a crucial role in these interactions, often forming hydrogen bonds and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

When compared to similar compounds, 4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one: Known for its applications in organic synthesis and as a flavoring agent.

    3-(4-hydroxy-3-methoxyphenyl)-1,2-propanediol: Used in the synthesis of various pharmaceuticals and as an intermediate in organic reactions.

    4-[4-(4-hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside: Studied for its potential biological activities and applications in natural product synthesis.

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C26H24N4O4/c1-15-23(25(32)28-17-9-11-18(33-2)12-10-17)24(16-8-13-21(31)22(14-16)34-3)30-20-7-5-4-6-19(20)29-26(30)27-15/h4-14,24,31H,1-3H3,(H,27,29)(H,28,32)

InChI Key

IDWVMYQFGGJSGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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